molecular formula C7H5Cl2N3 B11897699 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine

6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B11897699
M. Wt: 202.04 g/mol
InChI Key: UVKRFUIFJBDVPT-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes two chlorine atoms at the 6 and 7 positions, a methyl group at the 2 position, and an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 2,3-diaminopyridine with appropriate reagents. One common method includes the cyclization of 2,3-diaminopyridine with 1,1,1-trichloroacetone under acidic conditions . Another approach involves the use of 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution followed by reduction and cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
  • 6,7-Dichloro-2-phenyl-3H-imidazo[4,5-b]pyridine
  • 2-Methyl-3H-imidazo[4,5-b]pyridine

Uniqueness

6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of two chlorine atoms at the 6 and 7 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

6,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H5Cl2N3/c1-3-11-6-5(9)4(8)2-10-7(6)12-3/h2H,1H3,(H,10,11,12)

InChI Key

UVKRFUIFJBDVPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=C(C(=C2N1)Cl)Cl

Origin of Product

United States

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